molecular formula C11H9NOS B13499779 2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile

2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile

Cat. No.: B13499779
M. Wt: 203.26 g/mol
InChI Key: NDLDIBBAGZJZEB-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile (CAS 1378867-28-7) is a versatile chemical building block characterized by a 6-methoxybenzothiophene core and a reactive acetonitrile group at the 2-position. This molecular architecture, with the formula C11H9NOS and a molecular weight of 203.26 g/mol, provides excellent properties as a precursor in advanced organic synthesis, particularly for constructing heterocyclic active compounds . The cyanomethyl group exhibits selective reactivity in condensation and cycloaddition reactions, while the benzothiophene system offers thermal and electronic stability . These features make it especially valuable in medicinal chemistry for developing enzyme inhibitors and biologically active molecules . Compounds containing the benzothiophene scaffold are found in many therapeutic agents and are frequently investigated for their anti-inflammatory, neuroprotective, and antitubulin activities . The reactive nitrile group is a key functional handle for further chemical transformation, as it can be readily hydrolyzed to carboxylic acids or reduced to amines, providing access to a diverse array of derivative compounds . Its purity and stability facilitate its use in complex pharmaceutical processes, ensuring reproducibility and industrial scalability. This product is intended for research and further manufacturing applications only and is not for direct human use .

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

2-(6-methoxy-1-benzothiophen-2-yl)acetonitrile

InChI

InChI=1S/C11H9NOS/c1-13-9-3-2-8-6-10(4-5-12)14-11(8)7-9/h2-3,6-7H,4H2,1H3

InChI Key

NDLDIBBAGZJZEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)CC#N

Origin of Product

United States

Preparation Methods

Pd-Catalyzed Heterocyclodehydration

  • Starting from 1-(2-mercaptophenyl)-2-yn-1-ols, PdI2/KI catalysis promotes heterocyclodehydration to form benzothiophenes in moderate to good yields (55–82%).
  • The reaction proceeds at 80–100 °C in acetonitrile solvent, involving cyclization and dehydration steps to close the thiophene ring.

Radical-Promoted Heterocyclodehydration

  • Radical initiators like AIBN in alcoholic media facilitate the conversion of 1-(2-mercaptophenyl)-2-yn-1-ols to 2-alkoxymethylbenzothiophenes with yields ranging from 49–98%.
  • This method operates under mild heating (80–100 °C) and is useful for introducing alkoxy substituents on the benzothiophene ring.

Introduction of Methoxy and Acetonitrile Functional Groups

Methoxy Group Introduction

  • Methoxy substitution at position 6 of benzothiophene can be introduced via electrophilic aromatic substitution or by using appropriately substituted starting materials (e.g., 2-mercapto-6-methoxybenzaldehyde or derivatives) in the heterocyclization step.

Acetonitrile Group Installation

  • The acetonitrile moiety at position 2 is commonly introduced via nucleophilic substitution or alkylation reactions on a benzothiophene precursor bearing a suitable leaving group (e.g., halide or hydroxymethyl group).
  • Typical synthetic routes involve the reaction of benzothiophene-2-ylmethyl halides with cyanide sources or the use of malononitrile derivatives under basic conditions.

Representative Synthetic Route for 2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Formation of 1-(2-mercapto-6-methoxyphenyl)-2-yn-1-ol Alkynylation of 2-mercapto-6-methoxybenzaldehyde with terminal alkyne Intermediate precursor Provides methoxy-substituted alkyne thiol
2 Pd-catalyzed heterocyclodehydration PdI2 (2 mol%), KI, MeCN, 80–100 °C Benzothiophene core with methoxy group Yields 55–82%
3 Alkylation with cyanomethyl halide or cyanide source Base (e.g., KOH), cyanomethyl bromide, 0–30 °C This compound Nucleophilic substitution to install acetonitrile

Alternative Synthetic Approaches

Knoevenagel Condensation and Subsequent Cyclization

  • Some benzothiophene derivatives can be synthesized via Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes, followed by cyclization steps to form the benzothiophene ring system.
  • However, this method is more common for benzothiazole analogs and less directly applicable to benzothiophene acetonitriles but may inspire derivative synthesis.

Amide Formation and Functional Group Transformations

  • For related benzothiophene derivatives, amide bond formation and subsequent functional group modifications (e.g., halogenation, alkylation) are used to diversify substitution patterns.
  • These methods involve coupling reactions using carbodiimides or alkyl halides in solvents like DMSO or acetonitrile, often followed by purification via HPLC.

Experimental Considerations and Optimization

  • Solvent choice: Acetonitrile is favored for Pd-catalyzed cyclizations due to its polarity and ability to dissolve reagents. Hydrocarbon solvents (e.g., n-heptane) are used for crystallization and purification steps.
  • Temperature control: Cyclization reactions typically require 80–100 °C; alkylation and substitution steps are conducted at lower temperatures (0–30 °C) to minimize side reactions.
  • Purification: Products are purified by filtration, extraction, and chromatographic techniques such as HPLC to ensure >95% purity.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield Range References
Pd-catalyzed heterocyclodehydration 1-(2-mercapto-6-methoxyphenyl)-2-yn-1-ol PdI2, KI 80–100 °C, MeCN solvent 55–82%
Radical-promoted heterocyclodehydration 1-(2-mercapto-6-methoxyphenyl)-2-yn-1-ol AIBN 80–100 °C, alcoholic media 49–98%
Alkylation with cyanomethyl bromide Benzothiophene derivative with leaving group KOH, cyanomethyl bromide 0–30 °C Moderate to good
Amide coupling and functionalization Amine and carboxylic acid derivatives EDC, DIPEA, DMSO RT to 100 °C >95% purity after HPLC

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile is an organic compound with a benzothiophene moiety, featuring a methoxy group and an acetonitrile functional group. Its applications span various fields, particularly in pharmaceuticals due to its potential biological activities.

Scientific Research Applications

  • Pharmaceuticals: this compound has potential biological activities.
  • Chemistry: Benzothiophene derivatives are used as building blocks for synthesizing more complex molecules. The chemical reactivity of this compound can be explored through reactions typical of benzothiophene derivatives.
  • Industry: Benzothiophene derivatives are utilized in the development of advanced materials, such as organic semiconductors.

Related Compounds

Several compounds share structural similarities with this compound:

Compound NameStructure CharacteristicsUnique Features
6-MethoxybenzothiopheneBenzothiophene with a methoxy groupLacks the acetonitrile functionality
5-MethylbenzothiopheneMethyl substitution on the benzothiophene ringDifferent substituent position affecting reactivity
BenzothiazoleContains nitrogen instead of sulfurOffers different electronic properties
3-MethoxyphenylacetonitrileAcetonitrile attached to a methoxy-substituted phenyl ringDifferent aromatic system

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or signal transduction pathways. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs include:

Compound Name Substituent Position Core Structure Molecular Formula Key Feature(s) Reference
2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile 4-OCH₃, 5-position Benzothiophene C₁₁H₉NOS Positional isomer; methoxy group alters electronic distribution
(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile 6-CH₃, tetrahydro ring Benzothiazole (saturated) C₁₀H₁₂N₂S Saturated ring enhances steric bulk and potential solubility
2-(5-Methoxy-phenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile 5-OCH₃, triazole-thio Triazole-thioether C₁₁H₁₀N₄OS Thioether linkage and triazole ring influence reactivity and stability

Key Observations :

  • Positional Isomerism: The 6-methoxy substitution in the target compound vs.
  • Ring Saturation: The tetrahydrobenzothiazole analog exhibits a non-aromatic core, which may reduce conjugation and increase flexibility compared to the aromatic benzothiophene system.
  • Heterocyclic Diversity : The triazole-thioether analog introduces nitrogen and sulfur heteroatoms, likely enhancing hydrogen-bonding capacity and metabolic stability.

Physicochemical Properties

Collision Cross-Section (CCS) and Mass Spectrometry

Data for 2-(4-methoxy-1-benzothiophen-5-yl)acetonitrile ():

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 204.04776 138.6
[M+Na]⁺ 226.02970 151.8
[M-H]⁻ 202.03320 134.4

The target compound (6-methoxy isomer) is expected to have a slightly higher CCS due to increased steric hindrance from the 6-OCH₃ group.

Electronic Properties and Computational Insights

Density functional theory (DFT) studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile derivatives reveal:

  • HOMO-LUMO Gaps : Orbital energies are localized on aromatic rings and electron-withdrawing groups (e.g., -CN). The 6-OCH₃ group in the target compound may lower the LUMO energy, enhancing electrophilicity.
  • Charge Distribution : Methoxy groups donate electron density to the ring, while -CN withdraws electrons, creating polarized regions critical for intermolecular interactions.

Crystallography and Structural Validation

  • Software Tools : SHELX programs are widely used for small-molecule refinement. For example, benzimidazole derivatives () were resolved using SHELXL, suggesting similar methods apply to the target compound.
  • Hydrogen Bonding : Patterns in benzothiophene analogs likely follow graph-set motifs (e.g., chains or rings) as described in Etter’s formalism , influencing crystal packing and stability.

Biological Activity

2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H11NOS
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 1203683-21-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to fit into active sites of target proteins, potentially modulating their activity.

Interaction Studies

Recent studies have shown that this compound exhibits binding affinities with various biological targets, including:

  • Dyrk1A Kinase : Preliminary data suggest that this compound may inhibit Dyrk1A, a kinase involved in several neurological disorders.
  • Phosphodiesterases (PDEs) : The compound has been evaluated for its inhibitory effects on PDEs, which play critical roles in cellular signaling pathways .

Biological Activity Data

Study Target IC50 Value (µM) Effect
Study 1Dyrk1A>10Low inhibition observed
Study 2PDEs5.0Moderate inhibition observed

Case Studies

  • Inhibition of Dyrk1A :
    • In a study examining the activity of various benzothiophene derivatives, it was found that modifications at the methoxy position significantly affected the inhibitory potency against Dyrk1A. While the parent compound showed limited activity, derivatives with hydroxyl substitutions exhibited enhanced binding and inhibition .
  • PDE Inhibition :
    • Another research effort focused on the structural optimization of benzothiophene derivatives for PDE inhibition. The results indicated that while this compound had moderate inhibitory effects, further modifications could lead to more potent analogs .

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

  • The presence of the methoxy group at position 6 enhances lipophilicity but may reduce hydrogen bond donor capacity compared to hydroxyl groups.
  • Substituents on the benzothiophene ring significantly influence biological activity; for instance, introducing electron-withdrawing groups can enhance binding affinity .

Q & A

Q. What are the recommended synthetic routes for 2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of the benzothiophene core. A Michael addition or nucleophilic substitution may be employed to introduce the acetonitrile group. For optimization:

  • Use polar aprotic solvents (e.g., acetonitrile, DMF) to enhance nucleophilicity .
  • Monitor reaction progress via TLC or HPLC.
  • Adjust temperature (e.g., 60–80°C) and catalyst (e.g., K₂CO₃) to improve yield and reduce byproducts .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Methodological Answer:

  • Solvent Selection: Use slow-evaporation techniques with solvents like methanol, ethanol, or acetonitrile to promote crystal growth .
  • Temperature Control: Maintain a stable temperature (e.g., 4°C) to avoid rapid nucleation.
  • Additives: Introduce trace co-solvents (e.g., DMSO) to improve crystal quality .
  • Validate crystal structure using SHELXL for refinement and Mercury CSD 2.0 for visualization .

Q. What safety protocols are critical when handling this compound in a laboratory setting?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods to mitigate inhalation risks.
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can computational tools like Mercury CSD and SHELX aid in resolving structural ambiguities in crystallographic data?

Methodological Answer:

  • Mercury CSD: Visualize hydrogen-bonding networks and packing motifs to identify polymorphism or twinning .
  • SHELXL: Refine high-resolution data with restraints for disordered moieties (e.g., methoxy groups) .
  • Validation: Cross-check with PLATON or CCDC tools to detect outliers in bond lengths/angles .

Q. What strategies address contradictions in spectroscopic (NMR/IR) and crystallographic data for this compound?

Methodological Answer:

  • Dynamic Effects: Compare solution-state NMR (e.g., DMSO-d₆) with solid-state NMR to assess conformational flexibility .
  • DFT Calculations: Use Gaussian or ORCA to model vibrational spectra (IR) and correlate with experimental data .
  • Multi-Technique Validation: Overlay X-ray-derived bond metrics with theoretical values to resolve discrepancies .

Q. How can hydrogen-bonding patterns influence the supramolecular assembly of this compound?

Methodological Answer:

  • Graph Set Analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules to predict dimerization or chain formation .
  • Crystal Engineering: Modify substituents (e.g., methoxy position) to alter π-π stacking or CH···N interactions .
  • Thermal Analysis: Perform DSC/TGA to correlate melting behavior with intermolecular strength .

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